1-Decyl-3-methylimidazolium trifluoromethanesulfonate
Overview
Description
1-Decyl-3-methylimidazolium trifluoromethanesulfonate is an organic, ionic liquid solvent . It is used in various reactions, such as those with molybdenum (II) complexes with α-diimines, where it helps control chemoselectivity .
Molecular Structure Analysis
The molecular structure of 1-Decyl-3-methylimidazolium trifluoromethanesulfonate involves a cation (1-Decyl-3-methylimidazolium) and an anion (trifluoromethanesulfonate). The cation is a long-chain alkyl imidazolium ion, and the anion is a trifluoromethanesulfonate ion .Chemical Reactions Analysis
While specific chemical reactions involving 1-Decyl-3-methylimidazolium trifluoromethanesulfonate are not available, it’s known that this ionic liquid is used as a solvent in various reactions . It’s particularly useful in reactions with molybdenum (II) complexes with α-diimines .Physical And Chemical Properties Analysis
1-Decyl-3-methylimidazolium trifluoromethanesulfonate is a liquid at room temperature . It has a melting point of -19°C . Its specific gravity is 1.29 at 20°C , and its refractive index is 1.44 .Scientific Research Applications
Application 1: Infrared Spectroscopy
- Summary of Application: The infrared absorption spectrum of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate was investigated at ambient pressure and variable temperatures between 120 and 330 K, or at room temperature and variable pressures up to 10 GPa .
- Methods of Application: The study used infrared spectroscopy and Density Functional Theory (DFT) calculations .
- Results: The study found that upon cooling, the ionic liquid crystallizes; on the contrary, upon compression no evidence of crystallization can be obtained from the infrared spectra .
Application 2: Electrodeposition of Iron
- Summary of Application: Electrodeposition of iron was investigated in three different media, namely a hydrophilic ionic liquid (IL), 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, conventional reverse microemulsion (RME)/reverse micellar solution, and IL-based RME of a non-ionic surfactant, Triton X-100 .
- Methods of Application: The study used cyclic voltammetric technique with a copper electrode as the working electrode. Electrochemical reduction of Fe2+ in all the studied media was found to be an electrochemically irreversible, diffusion-controlled process .
- Results: Successful potentiostatic electrodeposition of metallic iron was performed in all the studied media on copper substrate using bulk electrolysis method. The controlled diffusion of Fe2+ towards electrode surface in all the media resulted in the formation of nanoparticles of iron .
Application 3: Capacitance-Potential Relationships and Transport Properties
- Summary of Application: This study reports the effects of five imidazolium cations with varying alkyl chain lengths to study the effects of cation size on capacitance versus voltage behavior .
- Methods of Application: The study analyzed the capacitance with respect to the cation alkyl chain length qualitatively and quantitatively by analyzing changes in the capacitance potential curvature shape and magnitude across several standard scanning protocols and electrochemical techniques .
- Results: The study found that higher viscosities, lower diffusion coefficients, and lower electrical conductivities when the alkyl chain length is increased .
Application 4: Production of 1,3-Propanediol
- Summary of Application: The effect of 1-ethyl-3-methylimidazolium trifluoromethanesulfonate was evaluated on the capacity of 1,3-propanediol (PDO) production from crude glycerol by microbial consortium .
- Methods of Application: The study used batch fermentation at 60 g/L crude glycerol and 10 g/L [Emim] [TfO]. The concentration and yield of PDO from glycerol increased from 23.14 g/L and 0.45 mol/mol to 31.17 g/L and 0.60 mol/mol, respectively .
- Results: The study showed that [Emim] [TfO] significantly improved the concentration and yield of PDO from crude glycerol by adjusting microbial community during batch fermentation by microbial consortium .
Application 5: Clathrate Hydrate Crystal Inhibitor
- Summary of Application: 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a clathrate hydrate crystal inhibitor in drilling fluid .
- Methods of Application: The compound is added to the drilling fluid to prevent the formation of clathrate hydrate crystals .
- Results: The addition of this compound to drilling fluid can improve the efficiency and safety of drilling operations .
Application 6: Microextraction Solvent
- Summary of Application: 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics .
- Methods of Application: The compound is used to extract synthetic dyes from food and cosmetic samples for analysis .
- Results: The use of this compound as a microextraction solvent can improve the accuracy and sensitivity of synthetic dye analysis .
Application 7: Host-Guest Inclusion Complexation Studies
- Summary of Application: 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a substrate in the host-guest inclusion complexation studies with β-cyclodextrin .
- Methods of Application: The compound is used to study the interaction between the host molecule (β-cyclodextrin) and the guest molecule (1-Decyl-3-methylimidazolium tetrafluoroborate) in solution .
- Results: The results of these studies can provide valuable information about the nature of the host-guest interactions, which can be useful in the design of new supramolecular systems .
Application 8: Determination of Synthetic Dyes
- Summary of Application: 1-Decyl-3-methylimidazolium tetrafluoroborate is used as a microextraction solvent in the determination of synthetic dyes in foods and cosmetics .
- Methods of Application: The compound is used to extract synthetic dyes from food and cosmetic samples for analysis .
- Results: The use of this compound as a microextraction solvent can improve the accuracy and sensitivity of synthetic dye analysis .
Safety And Hazards
Future Directions
Ionic liquids like 1-Decyl-3-methylimidazolium trifluoromethanesulfonate are being explored for various applications due to their unique properties. For instance, they’re being considered for use in next-generation low-power electronics and optoelectronic devices . They’re also being studied for potential applications in energy storage devices like electrochemical double-layer capacitors .
properties
IUPAC Name |
1-decyl-3-methylimidazol-3-ium;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N2.CHF3O3S/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)8(5,6)7/h12-14H,3-11H2,1-2H3;(H,5,6,7)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIZKWXKVXRES-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047916 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
CAS RN |
412009-62-2 | |
Record name | 1-Decyl-3-methylimidazolium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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